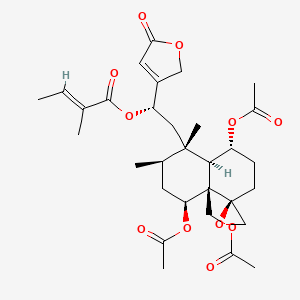
Ajuganipponin A
Übersicht
Beschreibung
Ajuganipponin A is a natural product that can be isolated from the aerial parts of Ajuga nipponensis . It has been found to exhibit antifeedant activity against larvae of the Egyptian cotton leafworm .
Molecular Structure Analysis
This compound has a molecular formula of C31H42O11 . Its molecular weight is 590.66 g/mol . The structure of this compound is consistent with H-NMR .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular formula of C31H42O11 and a molecular weight of 590.66 g/mol . The compound is stable and soluble, but specific solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .Wissenschaftliche Forschungsanwendungen
Phytochemical and Antioxidant Potential
Ajuganipponin A, found in Ajuga species, exhibits significant phytochemical and antioxidant properties. A study on Ajuga bracteosa, a related species, demonstrated the presence of various phytochemicals including phenols, flavonoids, and saponins, along with notable antioxidant activity as evidenced by DPPH and ABTS assays. This indicates the potential of Ajuga extracts, including compounds like this compound, for the development of antioxidant drugs (Hafeez et al., 2017).
Antidiabetic and Antimicrobial Effects
Research has also highlighted the antidiabetic and antimicrobial effects of Ajuga species. For instance, the chloroform and n-hexane extracts of A. bracteosa roots, which may contain compounds like this compound, showed significant α-glucosidase inhibitory activities, suggesting their potential as hypoglycemic agents in managing postprandial hyperglycemia. Additionally, these extracts exhibited considerable antimicrobial activity against various pathogens such as E. coli and S. aureus (Hafeez et al., 2017).
Anti-inflammatory and Anticancer Potential
Ajuga species, including those containing this compound, have shown promising anti-inflammatory and anticancer properties. A study on A. genevensis and A. reptans revealed their efficacy in lowering oxidative stress and inflammation in vivo. This suggests the potential of these plants, possibly due to constituents like this compound, in developing herbal preparations with anti-inflammatory properties (Toiu et al., 2019). Another study indicated that extracts from various Ajuga species could modulate processes supportive of cancer cell development, hinting at their potential use in adjunctive cancer therapies (Rauca et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ajuganipponin A is a natural product that can be isolated from the aerial parts of Ajuga nipponensis . It has been found to exhibit antifeedant activity against larvae of the Egyptian cotton leafworm . .
Mode of Action
It is known to have antifeedant activity, suggesting it may interact with biological targets in the larvae of the Egyptian cotton leafworm to deter feeding
Biochemical Pathways
Given its antifeedant activity, it is plausible that it may influence pathways related to feeding behavior in the Egyptian cotton leafworm larvae . More detailed studies are required to fully understand the biochemical implications of this compound’s activity.
Result of Action
This compound’s primary known effect is its antifeedant activity against larvae of the Egyptian cotton leafworm . This suggests that the compound may induce changes at the molecular and cellular levels that deter feeding in these organisms.
Biochemische Analyse
Biochemical Properties
Ajuganipponin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to exhibit antifeedant activity, which suggests its potential interaction with insect digestive enzymes . The compound’s structure, which includes multiple acetoxy groups, may facilitate binding to specific proteins or enzymes, thereby inhibiting their activity. This compound’s interactions with these biomolecules are crucial for its biological activity and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that diterpenoids like this compound can modulate signaling pathways involved in inflammation and immune responses . The compound’s impact on gene expression may involve the regulation of genes associated with these pathways, leading to changes in cellular metabolism and function. This compound’s ability to affect these cellular processes highlights its potential as a bioactive compound with therapeutic benefits.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways . This compound may also bind to transcription factors or other regulatory proteins, leading to changes in gene expression that contribute to its biological effects. Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability in various solvents and storage conditions has been studied, with recommendations for maintaining its integrity . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although its activity may decrease over time due to degradation. These temporal effects are important for designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antifeedant activities . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety evaluations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s structure allows it to participate in reactions catalyzed by specific enzymes, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and potential therapeutic effects. Studying these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its movement across cell membranes, allowing it to reach its target sites . This compound may also interact with specific transporters that regulate its distribution within the body. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular metabolism and energy production. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O11/c1-8-17(2)28(36)42-24(22-12-26(35)37-14-22)13-29(7)18(3)11-25(41-21(6)34)31(16-38-19(4)32)27(29)23(40-20(5)33)9-10-30(31)15-39-30/h8,12,18,23-25,27H,9-11,13-16H2,1-7H3/b17-8+/t18-,23-,24+,25+,27-,29+,30+,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNMHXILDVKBPL-BEEMTZEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CC[C@]23CO3)OC(=O)C)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)
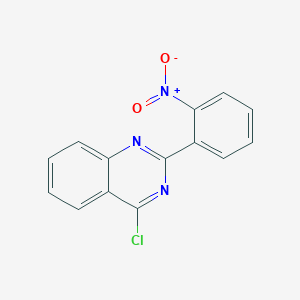
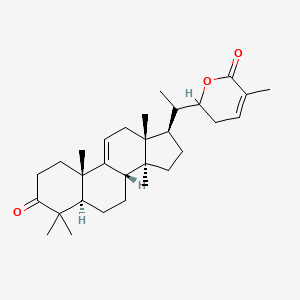

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
![[5-(4-Fluorophenyl)-2-furyl]methylamine](/img/structure/B3038870.png)
![[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B3038874.png)
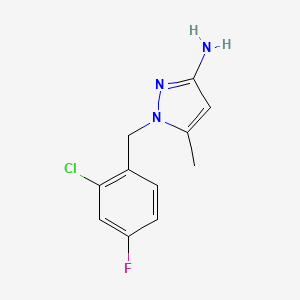
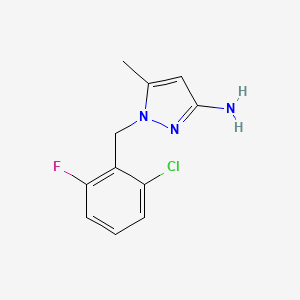
![4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3038879.png)
